The Role of PIPES Dipotassium Salt in Laboratory Research: A Technical Guide
The Role of PIPES Dipotassium Salt in Laboratory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) dipotassium (B57713) salt is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. As one of the "Good's buffers," it is valued for its pKa near physiological pH, minimal interference with biological systems, and stability.[1][2] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using PIPES dipotassium salt in a laboratory setting.
Core Properties of PIPES Dipotassium Salt
PIPES dipotassium salt is favored for its ability to maintain a stable pH in the physiologically relevant range of 6.1 to 7.5, with a pKa of approximately 6.8 at 25°C.[2][3] Its zwitterionic nature at this pH range makes it a poor substrate for many enzymes. A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, which is crucial for studying metalloenzymes that require these ions for their catalytic activity.[2][4]
The physicochemical properties of PIPES are summarized in the table below:
| Property | Value | References |
| Chemical Formula | C₈H₁₆K₂N₂O₆S₂ | [5][6] |
| Molecular Weight | 378.55 g/mol | [5][6] |
| pKa at 25°C | ~6.8 | [2][3] |
| Effective Buffering pH Range | 6.1 - 7.5 | [2][3] |
| ΔpKa/°C | -0.0085 | [1][2] |
| Appearance | White crystalline powder | [5][6] |
| Solubility in Water | Soluble | [5] |
The temperature dependence of the pKa for PIPES is relatively low, which ensures pH stability in experiments conducted at various temperatures.[1]
| Temperature (°C) | pKa |
| 5 | 7.00 |
| 10 | 6.94 |
| 15 | 6.88 |
| 20 | 6.82 |
| 25 | 6.76 |
| 30 | 6.70 |
| 37 | 6.62 |
Data calculated based on a ΔpKa/°C of -0.0085.[1]
Key Laboratory Applications
PIPES dipotassium salt is a versatile buffer employed in a wide array of laboratory applications, including:
-
Cell Culture: Due to its non-toxic nature at typical working concentrations (10-25 mM) and its ability to maintain physiological pH, PIPES is frequently used in cell culture media.[2][7]
-
Protein Crystallography: The minimal interaction with metal ions makes PIPES an excellent buffer for the crystallization of metalloproteins, where other buffers might chelate essential metal ions.[1]
-
Enzyme Assays: Its low metal-binding capacity is advantageous for studying metal-dependent enzymes.[2][8]
-
Protein Purification: PIPES is used in various protein purification techniques, including chromatography, as it helps maintain protein stability and prevent aggregation.[9]
-
Electron Microscopy: It is used as a component of fixative solutions to preserve the structure of biological samples.[10][11]
-
Electrophoresis: PIPES can be used as a running buffer in polyacrylamide gel electrophoresis (PAGE) to maintain a constant pH.[3][10]
Experimental Protocols
Preparation of a 0.5 M PIPES Stock Solution (pH 7.0)
This protocol describes the preparation of a sterile 0.5 M PIPES dipotassium salt stock solution.
Materials:
-
PIPES dipotassium salt (MW: 378.55 g/mol )
-
High-purity water (e.g., Milli-Q or deionized water)
-
1 M HCl and 1 M KOH for pH adjustment
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottles
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Weigh PIPES Dipotassium Salt: Accurately weigh 189.28 g of PIPES dipotassium salt to prepare 1 L of 0.5 M solution.
-
Dissolution: Add the PIPES dipotassium salt to a beaker containing approximately 800 mL of high-purity water.
-
pH Adjustment: Place the beaker on a magnetic stirrer. Monitor the pH using a calibrated pH meter and adjust to 7.0 by adding small volumes of 1 M HCl or 1 M KOH as needed.
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the stock solution at 4°C.
In Vitro Tubulin Polymerization Assay
PIPES is a critical component of buffers used to study microtubule dynamics. Its ability to maintain an optimal pH of 6.8-6.9 without chelating Mg²⁺ is essential for these assays.[4]
Materials:
-
Lyophilized tubulin
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL. Keep the solution on ice to prevent premature polymerization.[4]
-
Initiate Polymerization: Warm the tubulin solution to 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.
Visualizing Workflows and Pathways
Decision Logic for Buffer Selection in Protein Crystallography
The choice of buffer is a critical first step in designing a protein crystallization experiment. This diagram illustrates a simplified decision-making process that often leads to the selection of PIPES.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. PIPES =99 titration 108321-27-3 [sigmaaldrich.com]
- 6. You are being redirected... [bio-world.com]
- 7. benchchem.com [benchchem.com]
- 8. dalochem.com [dalochem.com]
- 9. nbinno.com [nbinno.com]
- 10. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
